molecular formula C14H15F3N4S B6438564 1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 2548983-57-7

1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No.: B6438564
CAS No.: 2548983-57-7
M. Wt: 328.36 g/mol
InChI Key: POHYPXYTMPJNRB-UHFFFAOYSA-N
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Description

1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine is a complex organic compound that features a thiadiazole ring and a piperazine ring. The presence of the trifluoromethyl group adds to its unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 1,2,5-thiadiazole derivatives with piperazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving multiple steps including purification and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperidine
  • 1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}morpholine

Uniqueness

1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4S/c15-14(16,17)12-4-2-1-3-11(12)10-20-5-7-21(8-6-20)13-9-18-22-19-13/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHYPXYTMPJNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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